molecular formula C10H12BrN3O2 B15056404 Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate CAS No. 1398504-41-0

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate

Cat. No.: B15056404
CAS No.: 1398504-41-0
M. Wt: 286.13 g/mol
InChI Key: LKELMWFZTGEBHO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The pyrimidine ring can be subjected to oxidation or reduction under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyrimidine ring.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The bromine atom and pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
  • Methyl 5-bromo-2-(pyridin-2-yl)pyrimidine-4-carboxylate
  • Methyl 5-bromo-2-(phenyl)pyrimidine-4-carboxylate

Uniqueness

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar pyrimidine derivatives.

Properties

CAS No.

1398504-41-0

Molecular Formula

C10H12BrN3O2

Molecular Weight

286.13 g/mol

IUPAC Name

methyl 5-bromo-2-pyrrolidin-1-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C10H12BrN3O2/c1-16-9(15)8-7(11)6-12-10(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3

InChI Key

LKELMWFZTGEBHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)N2CCCC2

Origin of Product

United States

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